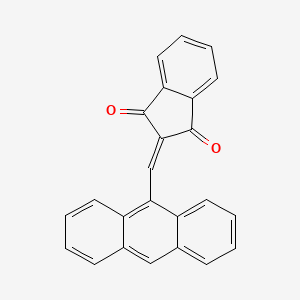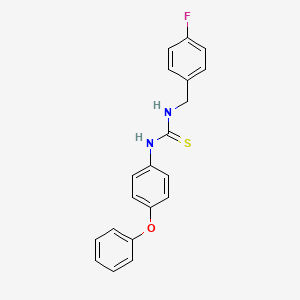
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Dioxolane Piracetam, is a nootropic compound that has gained attention for its potential cognitive-enhancing effects.
Mechanism of Action
The exact mechanism of action of N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. Specifically, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to enhance the release of acetylcholine and increase the sensitivity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to have a number of biochemical and physiological effects in the brain. These include increased glucose metabolism, increased cerebral blood flow, and increased oxygen consumption. Additionally, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species, suggesting that it may have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam in lab experiments is its ability to improve cognitive function in animals, which can be useful in studying the effects of various treatments on learning and memory. However, a limitation of using N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam is that its mechanism of action is not fully understood, which can make it difficult to interpret study results.
Future Directions
There are several future directions for research on N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam. One area of interest is investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam and to identify any potential side effects or risks associated with its use.
Synthesis Methods
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam can be synthesized through a multistep process that involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-hydroxy-1-phenyl-1,3-propanedione. This intermediate is then reacted with pyrrolidine-2,5-dione to form the desired product, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam.
Scientific Research Applications
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been the subject of numerous studies investigating its potential cognitive-enhancing effects. These studies have shown that N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam can improve memory, attention, and learning in both animals and humans. Additionally, N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide Piracetam has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-13-3-1-2-12(7-13)18-9-11(6-15(18)20)16(21)17-8-14-10-22-4-5-23-14/h1-3,7,11,14,19H,4-6,8-10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRSNYJIMQDTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxan-2-ylmethyl)-1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-cyclopentylpropyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6062586.png)
![N~1~-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-N~2~,N~2~-diethylglycinamide diethanedioate](/img/structure/B6062588.png)
![2-(3-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}morpholine](/img/structure/B6062591.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B6062597.png)

![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B6062604.png)
![1-(2-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6062616.png)
![N-ethyl-2-[(3-methyl-4-nitrophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B6062618.png)
![2-(3-chlorophenyl)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]acetamide](/img/structure/B6062625.png)
![(4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxy-6-iodophenoxy)acetic acid](/img/structure/B6062636.png)
![3-(2-chlorophenyl)-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6062648.png)

![N,N-diallyl-1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6062662.png)
![N-(2,4-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6062671.png)